Fmoc-Phe(4-F)-OH

Übersicht

Beschreibung

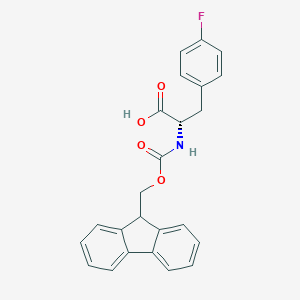

Fmoc-Phe(4-F)-OH is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a fluorine atom on the phenyl ring. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Phe(4-F)-OH typically involves the protection of the amino group of 4-fluoro-L-phenylalanine with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-Phe(4-F)-OH undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Deprotection Reactions: Piperidine is commonly used for Fmoc deprotection.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used.

Deprotection Reactions: The primary product is 4-fluoro-L-phenylalanine.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-Phe(4-F)-OH is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for easy deprotection, facilitating the assembly of complex peptide structures. This compound enhances the efficiency and yield of peptide synthesis, making it a preferred choice among researchers. The stability of the Fmoc group under various reaction conditions contributes to its widespread use in synthesizing peptides with specific functionalities .

Drug Development

In pharmaceutical research, this compound is instrumental in developing peptide-based drugs. Its unique fluorinated structure can enhance the bioactivity and selectivity of therapeutic peptides, allowing for targeted action against specific biological pathways. The incorporation of fluorine atoms often improves the pharmacokinetic properties of peptides, such as stability and solubility, which are critical for drug efficacy .

Bioconjugation

This compound plays a crucial role in bioconjugation processes. It can be linked to other biomolecules to create conjugates that improve drug delivery systems or diagnostic agents. The ability to modify the compound with various functional groups allows researchers to tailor the properties of the resulting bioconjugates for specific applications in targeted therapy and imaging .

Protein Engineering

In protein engineering, this compound is used to modify proteins to enhance their stability and activity. Researchers employ this compound to create variants of enzymes and antibodies that exhibit improved performance in industrial applications. The fluorinated phenylalanine derivative can influence protein folding and interactions, leading to novel functional properties that are beneficial for biotechnological applications .

Hydrogel Formation

Recent studies have highlighted the potential of this compound in forming hydrogels through self-assembly. Fluorinated derivatives like this compound demonstrate unique hydrogelation behavior due to their ability to form fibrillar structures upon dissolution in water. These hydrogels have applications in tissue engineering and drug delivery systems due to their biocompatibility and ability to encapsulate bioactive molecules .

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for SPPS; enhances yield and efficiency | Easy deprotection; stable under various conditions |

| Drug Development | Development of peptide-based drugs targeting biological pathways | Improved bioactivity and pharmacokinetics |

| Bioconjugation | Linking with biomolecules for enhanced drug delivery | Tailored properties for specific applications |

| Protein Engineering | Modification of proteins for enhanced stability and activity | Improved enzyme/antibody performance |

| Hydrogel Formation | Self-assembly into fibrillar structures | Biocompatible; suitable for tissue engineering |

Case Studies

- Peptide Therapeutics : Research demonstrated that incorporating this compound into peptide sequences resulted in enhanced binding affinity to target receptors compared to non-fluorinated counterparts, showcasing its potential in drug design .

- Hydrogel Applications : A study on hydrogels formed from this compound revealed significant antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating its potential use in biomedical applications such as wound healing .

- Protein Modification : In a study focused on enzyme engineering, the introduction of this compound into enzyme structures improved catalytic efficiency by altering substrate specificity, highlighting its role in advancing biotechnological processes .

Wirkmechanismus

The mechanism of action of Fmoc-Phe(4-F)-OH involves its incorporation into peptides and proteins. The fluorine atom can influence the electronic properties and reactivity of the phenyl ring, affecting the overall behavior of the peptide or protein. The Fmoc group serves as a protecting group during synthesis, preventing unwanted reactions at the amino group .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Fmoc-3-fluoro-L-phenylalanine

- Fmoc-4-chloro-L-phenylalanine

- Fmoc-4-bromo-L-phenylalanine

- Fmoc-4-iodo-L-phenylalanine

Uniqueness

Fmoc-Phe(4-F)-OH is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to other halogenated phenylalanine derivatives. The fluorine atom can enhance the stability and bioavailability of peptides, making it a valuable tool in peptide synthesis and drug development .

Biologische Aktivität

Fmoc-Phe(4-F)-OH, a fluorinated derivative of phenylalanine, has garnered attention in the field of medicinal chemistry due to its unique biological properties. This compound is particularly notable for its potential applications in drug development and therapeutic interventions. This article explores its biological activity, including antibacterial properties, effects on cellular mechanisms, and structural characteristics that influence its function.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the para position of the phenyl ring. The chemical structure is represented as follows:

This modification affects both the hydrophobicity and electronic properties of the molecule, which can influence its interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against Streptococcus mutans, a bacterium implicated in dental caries. In a comparative study, Fmoc-F5-Phe was shown to enhance the mechanical properties of dental composites while simultaneously providing antibacterial effects, suggesting its potential utility in dental applications .

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | Streptococcus mutans | Antibacterial |

| Fmoc-F5-Phe | Streptococcus mutans | Enhanced mechanical properties |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted the effectiveness of Fmoc-Phe derivatives in inhibiting bacterial growth, emphasizing the importance of fluorination in enhancing antimicrobial properties .

- Phase Transition Studies : Research involving phase transitions of Fmoc-Phe derivatives revealed that modifications at the para position could lead to distinct morphological changes during self-assembly processes. This indicates that such modifications can significantly affect the physical properties and potential applications in drug delivery systems .

- Enantioseparation Studies : Investigations into the enantioseparation of Nα-Fmoc amino acids demonstrated that this compound could be baseline resolved under specific chromatographic conditions, indicating its potential utility in pharmaceutical applications where purity and stereochemistry are critical .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUMACXMEZBPJG-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370321 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169243-86-1 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-L-4-Fluorophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.